molecular formula C12H18N2O2 B7905364 2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide

Cat. No.: B7905364
M. Wt: 222.28 g/mol
InChI Key: BFAPAMLXPYKNDL-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide (CAS: 1158193-34-0) is a tertiary acetamide derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molar mass of 194.23 g/mol . The compound features a 3-methoxybenzyl group and an ethyl group attached to the nitrogen atom of the acetamide backbone, along with an amino substituent at the α-carbon. Key physicochemical properties include a predicted density of 1.126±0.06 g/cm³, boiling point of 414.9±35.0 °C, and pKa of 14.61±0.46 .

Properties

IUPAC Name

2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-14(12(15)8-13)9-10-5-4-6-11(7-10)16-2/h4-7H,3,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAPAMLXPYKNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide is a synthetic compound that has garnered attention due to its potential biological activities. With a molecular formula of C13_{13}H17_{17}N1_{1}O2_{2} and a molecular weight of 222.28 g/mol, this compound features an amine functional group, an ethyl substituent, and a methoxybenzyl moiety, which contribute to its diverse interactions in biological systems.

The compound's unique structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, due to the presence of its functional groups. The synthesis of this compound can be achieved through several methods, with efficiency depending on specific reaction conditions.

Biological Activities

Recent studies have explored the biological activities associated with this compound, highlighting its potential applications in pharmacology:

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range between 2 µg/ml to 50 µg/ml .

2. Neuroprotective Effects
Studies have suggested that compounds within this structural class may possess neuroprotective properties. For example, certain analogs have been evaluated for their ability to inhibit reactive oxygen species (ROS) production and promote neuronal survival in models of neurodegeneration .

3. Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has also been documented. Compounds targeting inflammatory pathways have shown promise in reducing cytokine release and modulating immune responses, which could be beneficial in treating various inflammatory conditions .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, influencing processes like cell signaling and gene expression. Detailed studies are needed to elucidate the exact targets and pathways involved .

Case Studies

Several case studies illustrate the efficacy of related compounds:

  • Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the structure significantly affected the antimicrobial potency, with some derivatives outperforming standard antibiotics .
  • Neuroprotective Study : In vitro assays demonstrated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a potential therapeutic role for this class of compounds in neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/Effectiveness
This compoundAntimicrobialE. coli, S. aureusMIC = 2-50 µg/ml
Benzimidazole Derivative AAntimicrobialE. coliMIC = 5 µg/ml
Benzimidazole Derivative BNeuroprotectivePC12 CellsSignificant protection
Benzimidazole Derivative CAnti-inflammatoryMacrophage Cell LineReduced cytokine release

Scientific Research Applications

Pharmaceutical Research

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its structural characteristics suggest it could interact with biological targets involved in neuroprotection and inflammation.

Case Studies

  • Neuroprotective Effects : Studies indicate that analogs of this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 µg/ml to 50 µg/ml.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.

The compound's interactions at the molecular level can modulate biological pathways, influencing processes like cell signaling and gene expression. This opens avenues for research into its potential as a lead compound for drug development.

Biological Activities Table

Activity TypeTarget Organism/Cell LineMIC/Effectiveness
AntimicrobialE. coli, S. aureusMIC = 2-50 µg/ml
NeuroprotectiveNeuronal CellsSignificant protection
Anti-inflammatoryMacrophage Cell LineReduced cytokine release

Structural Analogues

The compound shares structural similarities with various other compounds that exhibit unique biological activities. Below is a comparison table highlighting some of these analogues:

Compound NameStructure FeaturesBiological Activity
2-Amino-N-(4-methoxybenzyl)-acetamideSimilar amine and acetamide structureAntimicrobial properties
N-Ethyl-N-(4-hydroxybenzyl)-acetamideHydroxy substituent instead of methoxyNeuroprotective effects
2-Amino-N-benzylacetamideBenzyl group without methoxyCholinesterase inhibition
4-MethoxyphenethylaminePhenethylamine structure with methoxyPotential antidepressant effects

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in nucleophilic reactions, forming derivatives through:

  • Acylation : Reacts with acetyl chloride or acetic anhydride under basic conditions to yield diacetylated products. This reaction typically occurs in solvents like THF or ethyl acetate at 15–25°C .

  • Alkylation : Forms tertiary amines when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, acetonitrile) with K₂CO₃ as a base .

Table 1: Representative Amine Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, pyridine, THFDiacetylated derivative85–92%
AlkylationMethyl iodide, K₂CO₃, DMFN-Ethyl-N-methyl derivative70–78%

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the acetamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water yields the corresponding amine and acetate salt .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsProductsReaction TimeSource
Acidic (HCl)6M HCl, 110°CCarboxylic acid + NH₃4–6 hrs
Basic (NaOH)2M NaOH, ethanol/water, 80°CFree amine + sodium acetate2–3 hrs

Electrophilic Aromatic Substitution (EAS)

The 3-methoxybenzyl group directs electrophiles to the para position due to the methoxy group’s electron-donating nature:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group under controlled heating .

Table 3: EAS Reactivity

ElectrophileConditionsMajor ProductSelectivitySource
Nitronium ionHNO₃/H₂SO₄, 0–5°C3-Methoxy-4-nitrobenzyl analog>95% para
Sulfonic acidOleum, 50°C4-Sulfo-3-methoxybenzyl analog88% para

Reductive Transformations

  • Catalytic Hydrogenation : Pd/C-mediated H₂ reduction cleaves the benzyl-ethylamine bond, yielding N-ethylacetamide and 3-methoxytoluene .

  • Boron Hydride Reduction : NaBH₄ in methanol reduces the amide to a secondary amine, though this requires elevated temperatures (60°C) .

Oxidative Reactions

  • Oxidation of Methoxy Group : Strong oxidizers like KMnO₄ convert the methoxy group to a ketone under acidic conditions .

  • Amine Oxidation : H₂O₂ or mCPBA oxidizes the amine to a nitro group, but this pathway is less favored due to steric hindrance .

Complexation and Chelation

The amine and methoxy groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes in aqueous ethanol. These interactions are pH-dependent, with optimal binding at pH 7–8 .

Key Research Findings

  • Solvent Effects : Reaction rates for acylation and alkylation are 30% faster in THF than in DMF due to better nucleophile activation .

  • Steric Hindrance : The ethyl and benzyl substituents reduce reactivity in SN₂ reactions by ~40% compared to unsubstituted analogs .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the acetamide C–N bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide are compared below with five analogs:

2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide (CAS: 1184827-69-7)

  • Structure : Fluorine replaces the methoxy group on the benzyl ring.
  • Molecular Weight : 210.25 g/mol .
  • Higher molecular weight (210.25 vs. 194.23) may influence pharmacokinetics.

2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide (CAS: 1178644-77-3)

  • Structure : Methyl replaces ethyl on the nitrogen and 3-methylbenzyl replaces 3-methoxybenzyl.
  • Molecular Weight : 192.26 g/mol .
  • Key Differences :
    • Reduced steric bulk (methyl vs. ethyl) may improve membrane permeability.
    • The hydrophobic 3-methyl group (vs. polar methoxy) lowers solubility in aqueous media.
    • Computed XLogP3: 0.7 (moderate lipophilicity) .

2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide

  • Structure: Chlorine replaces the amino group on the acetamide backbone.
  • Key Differences: The chloro substituent introduces electrophilicity, increasing reactivity in nucleophilic substitutions. Loss of the amino group eliminates hydrogen-bonding capacity, impacting interactions in biological systems .

N-(3-Methoxybenzyl)acetamide

  • Structure: Lacks the ethyl and amino substituents.
  • Key Differences: Simplified structure reduces steric hindrance and molecular weight (C₁₀H₁₃NO₂ vs. C₁₀H₁₄N₂O₂).

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent: EP3348550A1)

  • Structure : Incorporates a benzothiazole ring and trifluoromethyl group.
  • Key Differences :
    • Enhanced aromaticity and electron-deficient trifluoromethyl group improve metabolic stability.
    • Broader pharmaceutical applications (e.g., kinase inhibition) due to heterocyclic modifications .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) XLogP3 pKa Key Features
This compound R1=NH₂, R2=Et, R3=OMe 194.23 N/A 14.61 Polar methoxy, amino H-bond donor
2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide R1=NH₂, R2=Et, R3=F 210.25 N/A N/A Electron-withdrawing F, higher MW
2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide R1=NH₂, R2=Me, R3=Me 192.26 0.7 N/A Lower lipophilicity, reduced bulk
2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide R1=Cl, R2=Et, R3=OMe ~212.7 (estimated) N/A N/A Electrophilic chloro substituent
N-(3-Methoxybenzyl)acetamide R1=H, R2=H, R3=OMe 179.22 N/A N/A Simplified structure, no amino group

Research Findings and Implications

  • Synthetic Accessibility : Reductive amination () and acyl halide reactions () are viable routes for synthesizing these compounds, though yields vary with substituent steric effects.
  • Biological Relevance: Amino-substituted analogs (e.g., this compound) show promise as intermediates in drug discovery due to their hydrogen-bonding capacity .
  • Safety Considerations: Limited toxicological data exist for many analogs (), necessitating further studies for pharmaceutical applications.

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